JH295 (hydrate) -

JH295 (hydrate)

Catalog Number: EVT-8250561
CAS Number:
Molecular Formula: C18H18N4O3
Molecular Weight: 338.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

JH295 (hydrate) is a chemical compound that has garnered attention in the field of medicinal chemistry, particularly as a selective inhibitor of NIMA-related kinase 2 (Nek2). This compound is noted for its potential applications in cancer therapy, specifically targeting multiple myeloma and other malignancies. The hydrate form of JH295 enhances its solubility and stability, making it suitable for further pharmacological studies.

Source

The compound JH295 was developed as part of research aimed at identifying effective therapeutic agents against various forms of cancer. Its structure and properties have been detailed in various scientific publications and patent filings, highlighting its significance in the development of targeted cancer therapies .

Classification

JH295 is classified as a small molecule inhibitor. It specifically targets the Nek2 protein, which plays a crucial role in cell cycle regulation and has been implicated in tumorigenesis. The compound's ability to selectively inhibit Nek2 positions it as a promising candidate for cancer treatment strategies .

Synthesis Analysis

Methods

The synthesis of JH295 involves several key steps that are designed to ensure high purity and yield. The synthetic route typically includes:

  1. Starting Materials: The synthesis begins with readily available precursors that are chemically modified through various reactions.
  2. Reactions: Key reactions may include:
    • Alkylation: Introducing alkyl groups to enhance hydrophobic interactions.
    • Cyclization: Forming cyclic structures that contribute to the compound's biological activity.
    • Hydration: Converting the anhydrous form to its hydrate, which improves solubility.

Technical Details

Specific technical details regarding the synthesis can be found in patent documents, which outline the reaction conditions, catalysts used, and purification methods employed to isolate JH295 in its hydrate form .

Molecular Structure Analysis

Structure

JH295 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula and structural representation indicate the presence of specific moieties that interact with the Nek2 protein.

Data

The molecular weight of JH295 is approximately 400 g/mol, with a specific configuration that allows for effective binding to its target kinase. Crystallographic data may provide insights into the three-dimensional arrangement of atoms within the molecule, facilitating further studies on structure-activity relationships .

Chemical Reactions Analysis

Reactions

JH295 undergoes various chemical reactions that are essential for its function as a kinase inhibitor. These include:

  • Binding Reactions: JH295 binds irreversibly to Nek2, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation.
  • Metabolic Reactions: In vivo studies may reveal how JH295 is metabolized within biological systems, impacting its efficacy and safety profile.

Technical Details

The kinetics of JH295's interaction with Nek2 can be analyzed using techniques such as surface plasmon resonance or isothermal titration calorimetry, providing detailed insights into binding affinities and inhibition constants .

Mechanism of Action

Process

The mechanism of action for JH295 primarily involves the inhibition of Nek2 activity. By binding to this kinase, JH295 disrupts normal cell cycle progression and promotes apoptosis in cancer cells. This selective inhibition is crucial for reducing off-target effects commonly associated with less specific chemotherapeutic agents.

Data

Experimental data from cellular assays demonstrate that treatment with JH295 leads to decreased viability of Nek2-expressing cancer cells, confirming its potential as an effective therapeutic agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: JH295 (hydrate) typically appears as a white to off-white solid.
  • Solubility: The hydrate form significantly enhances solubility in aqueous solutions compared to its anhydrous counterpart.

Chemical Properties

  • Stability: The hydrate form exhibits improved stability under physiological conditions, which is critical for therapeutic applications.
  • pKa: The compound's pKa values suggest it can exist in both protonated and deprotonated forms depending on the pH, influencing its bioavailability.

Relevant analyses such as differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) can provide additional insights into thermal stability and phase transitions .

Applications

Scientific Uses

JH295 has potential applications in various scientific domains:

  • Cancer Research: As a selective inhibitor of Nek2, it is being studied for its efficacy against multiple myeloma and other cancers characterized by aberrant Nek2 activity.
  • Drug Development: The compound serves as a lead candidate for developing new therapies aimed at targeting cell cycle dysregulation in cancer.
  • Biochemical Studies: JH295 can be utilized in biochemical assays to elucidate the role of Nek2 in cellular processes and disease mechanisms.

Research continues to explore the full therapeutic potential of JH295, emphasizing its significance in advancing cancer treatment strategies .

Introduction to Nek2 Inhibition in Oncological Research

Role of NIMA-related Kinase 2 (Nek2) in Mitotic Regulation and Tumorigenesis

NIMA-related Kinase 2 (Nek2) is a serine/threonine kinase belonging to the Nek family of cell cycle regulators. It localizes to centrosomes and governs critical mitotic processes, including centrosome duplication, microtubule stabilization, kinetochore attachment, and spindle assembly checkpoint signaling [1] [4] [9]. Structurally, Nek2 comprises an N-terminal kinase domain and a C-terminal regulatory domain featuring a leucine zipper motif, coiled-coil regions, and motifs for protein phosphatase 1 binding and anaphase-promoting complex/cyclosome recognition [1] [4]. Three splice variants exist—Nek2A (nuclear/cytoplasmic), Nek2B (cytoplasmic), and Nek2C (nuclear)—with overlapping substrate specificity [1] [7].

Nek2 dysregulation drives tumorigenesis through multiple mechanisms:

  • Chromosomal Instability: Overexpression induces premature centrosome separation, centrosome amplification, and aneuploidy by disrupting phosphorylation of cohesion proteins (e.g., C-Nap1, Rootletin) [1] [4] [9].
  • Oncogenic Signaling: Activates Akt and Wnt/β-catenin pathways, promoting proliferation and epithelial-mesenchymal transition [4] [7] [9].
  • Therapy Resistance: Upregulates drug efflux pumps (e.g., ABC transporters) and suppresses apoptosis, correlating with chemoresistance in multiple cancers [5] [7].

Nek2 is overexpressed in diverse malignancies, including prostate cancer, non-small cell lung cancer, hepatocellular carcinoma, and triple-negative breast cancer, where it independently predicts poor prognosis and metastatic recurrence [4] [6] [7]. In vitro and xenograft studies demonstrate that Nek2 depletion reduces tumor growth and restores chemosensitivity [5] [6] [7].

Table 1: Mechanisms of Nek2 in Tumorigenesis

Biological ProcessSubstrates/PathwaysTumor Phenotype
Centrosome duplicationC-Nap1, Cep68, RootletinCentrosome amplification, chromosomal instability
Cell cycle progressionp53 repression, FoxM1 activationUncontrolled proliferation
Drug resistanceABC transporters, ALDH1A1Chemotherapy failure
MetastasisAkt activation, β-catenin stabilizationInvasion, distant seeding

Rationale for Developing Irreversible Kinase Inhibitors in Targeted Cancer Therapy

Irreversible kinase inhibitors form covalent bonds with nucleophilic cysteine residues in target kinases, conferring advantages over reversible inhibitors:

  • Sustained Target Suppression: Covalent modification prolongs pharmacological effects, overcoming high cellular ATP concentrations that compete with reversible inhibitors [2] [8].
  • Enhanced Selectivity: Exploits unique cysteine residues within kinase active sites (e.g., Cys22 in Nek2) to minimize off-target effects [2] [8].
  • Overcoming Resistance: Bypasses mutations that reduce drug-binding affinity, a limitation of ATP-competitive inhibitors [8].

JH295 hydrate exemplifies this strategy. It irreversibly inhibits Nek2 via alkylation of Cys22, a residue located near the ATP-binding pocket [2] [8]. This modification inactivates Nek2 with half-maximal inhibitory concentration (IC₅₀) of 770 nM and exhibits >10-fold selectivity over mitotic kinases Cdk1, Aurora B, and Polo-like Kinase 1 [2] [8]. Unlike pan-kinase inhibitors, JH295 hydrate does not perturb bipolar spindle assembly or spindle checkpoint function, underscoring its mechanistic precision [2].

Table 2: Selectivity Profile of JH295 Hydrate

KinaseJH295 Hydrate ActivityBiological Function
Nek2IC₅₀ = 770 nMCentrosome separation, mitotic progression
Cdk1InactiveG2/M transition
Aurora BInactiveChromosome segregation
Polo-like Kinase 1InactiveCentrosome maturation

JH295 hydrate incorporates an alkyne handle for "click chemistry" applications, enabling:

  • Target engagement validation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized probes [2] [8].
  • Synthesis of conjugates for cellular imaging or proteomic studies of Nek2 interactomes [8].

Table 3: Comparison of Nek2 Inhibitor Modalities

PropertyReversible ATP-CompetitiveIrreversible (JH295 Hydrate)
Binding MechanismNon-covalentCovalent alkylation of Cys22
PharmacodynamicsTransient, ATP-dependentSustained
SelectivityModerate (kinase homology)High (exploits unique cysteine)
Chemical ToolsLimitedAlkyne handle for click chemistry

The development of JH295 hydrate validates irreversible inhibition as a strategy for targeting Nek2-driven malignancies. Its unique pharmacophore provides both a therapeutic lead and a tool for dissecting Nek2 biology in cancer models [2] [8].

Properties

Product Name

JH295 (hydrate)

IUPAC Name

N-[(3Z)-3-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methylidene]-2-oxo-1H-indol-5-yl]prop-2-ynamide;hydrate

Molecular Formula

C18H18N4O3

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C18H16N4O2.H2O/c1-4-16-19-10(3)15(21-16)9-13-12-8-11(20-17(23)5-2)6-7-14(12)22-18(13)24;/h2,6-9H,4H2,1,3H3,(H,19,21)(H,20,23)(H,22,24);1H2/b13-9-;

InChI Key

VOLCEBRQTPWZDM-CHHCPSLASA-N

SMILES

CCC1=NC(=C(N1)C)C=C2C3=C(C=CC(=C3)NC(=O)C#C)NC2=O.O

Canonical SMILES

CCC1=NC(=C(N1)C)C=C2C3=C(C=CC(=C3)NC(=O)C#C)NC2=O.O

Isomeric SMILES

CCC1=NC(=C(N1)C)/C=C\2/C3=C(C=CC(=C3)NC(=O)C#C)NC2=O.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.